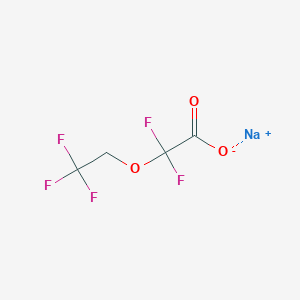
5-Bromo-2-(2-ethoxyethoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonamide is an organic compound with the molecular formula C10H14BrNO4S. This compound is characterized by the presence of a bromine atom, an ethoxyethoxy group, and a sulfonamide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonamide typically involves the reaction of 5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride with ammonia or an amine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The sulfonyl chloride is first prepared by reacting 5-bromo-2-(2-ethoxyethoxy)benzene with chlorosulfonic acid .
Industrial Production Methods
In industrial settings, the production of 5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonamide involves large-scale synthesis using automated reactors. The process includes the chlorosulfonation of 5-bromo-2-(2-ethoxyethoxy)benzene followed by amination. The reaction conditions are optimized for high yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents
Major Products Formed
Nucleophilic substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines
Applications De Recherche Scientifique
5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: As a probe to study enzyme activity and protein interactions.
Medicine: As a potential therapeutic agent for the treatment of diseases involving sulfonamide-sensitive pathways.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity. The ethoxyethoxy group can increase the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.
5-bromo-2-(2-methoxyethoxy)benzene-1-sulfonamide: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group.
5-chloro-2-(2-ethoxyethoxy)benzene-1-sulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its electrophilicity, making it a versatile reagent in organic synthesis. The ethoxyethoxy group improves its solubility, making it suitable for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H14BrNO4S |
|---|---|
Poids moléculaire |
324.19 g/mol |
Nom IUPAC |
5-bromo-2-(2-ethoxyethoxy)benzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO4S/c1-2-15-5-6-16-9-4-3-8(11)7-10(9)17(12,13)14/h3-4,7H,2,5-6H2,1H3,(H2,12,13,14) |
Clé InChI |
YXRXSLANBOACJI-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOC1=C(C=C(C=C1)Br)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13516354.png)
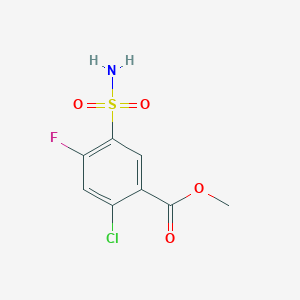
![1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B13516364.png)
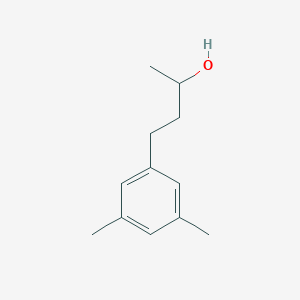

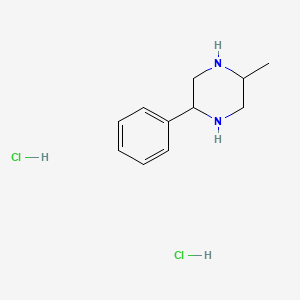
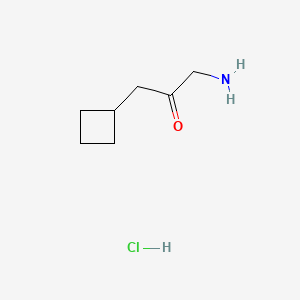

![rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride, trans](/img/structure/B13516399.png)
![Tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B13516406.png)
![Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)-](/img/structure/B13516414.png)
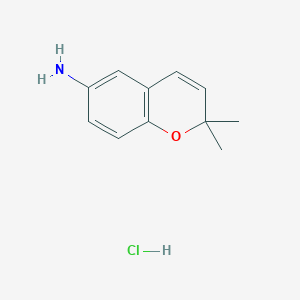
![Methyl 5-fluorofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B13516420.png)
